![molecular formula C27H23ClN4O2S B2869453 N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1053077-59-0](/img/structure/B2869453.png)
N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
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Description
N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C27H23ClN4O2S and its molecular weight is 503.02. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Quinazoline derivatives, including imidazo[1,2-c]quinazolines, have been extensively studied for their chemical synthesis methods and potential medicinal applications. These compounds are synthesized through various chemical reactions, exploring their potential as therapeutic agents due to their structural diversity and biological activities. For example, compounds synthesized from 2-aminothiobenzamide and isocyanates have led to new quinazolinone derivatives with potential pharmaceutical applications (Shiau et al., 1989). These synthesis methods open avenues for creating novel compounds with specific biological activities.
Antimicrobial and Antioxidant Properties
The exploration of quinazoline derivatives for their antimicrobial and antioxidant properties is another significant area of research. New derivatives have been synthesized and evaluated for their in vitro antibacterial activities, showing potent inhibitory action against tested bacterial strains (Kumar et al., 2011). These findings suggest the potential of such compounds in developing new antimicrobial agents.
Antitumor and Anticancer Activities
Quinazolinone scaffolds have been investigated for their antitumor and anticancer activities. Novel series of quinazolinone derivatives have been designed, synthesized, and evaluated for their anticancer activity, with some compounds showing broad-spectrum antitumor efficiency across various tumor cell lines (Mohamed et al., 2016). This area of research highlights the potential of quinazolinone derivatives in oncology, offering possibilities for new therapeutic agents.
Antihistaminic and Anti-inflammatory Activities
The development of new classes of H1-antihistaminic agents based on quinazolinone derivatives is a testament to the compound's versatility in drug discovery. For instance, novel quinazolinone derivatives have been synthesized and shown to protect animals from histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents (Alagarsamy et al., 2013).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c1-3-22(25(33)29-18-14-13-16(2)20(28)15-18)35-27-30-21-12-8-7-11-19(21)24-31-23(26(34)32(24)27)17-9-5-4-6-10-17/h4-15,22-23H,3H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRESVBKZKIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.